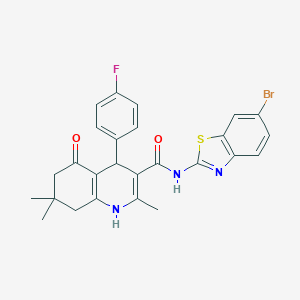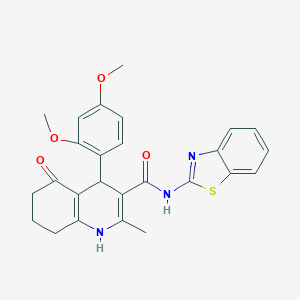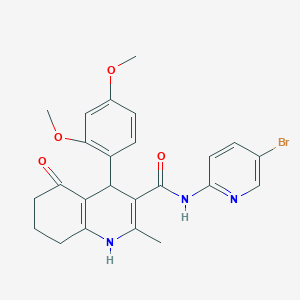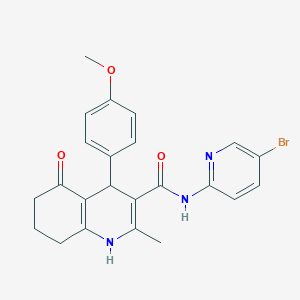![molecular formula C29H19F3N2O2S B304257 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSN-01, and it is a member of the nicotinonitrile family. FSN-01 has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FSN-01 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has been found to inhibit the activity of MMP-9, an enzyme that is involved in cancer cell invasion and metastasis. FSN-01 has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
FSN-01 has been found to exhibit unique biochemical and physiological effects. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. FSN-01 has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FSN-01 in lab experiments is its ability to inhibit the growth of various cancer cells. This makes FSN-01 a potential candidate for the development of new cancer therapies. FSN-01 also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using FSN-01 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on FSN-01. One of the future directions is to investigate the potential of FSN-01 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route of FSN-01 in vivo. Another future direction is to investigate the potential of FSN-01 as a treatment for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the mechanism of action of FSN-01 in these diseases. Additionally, further studies are needed to investigate the safety and toxicity of FSN-01 in vivo.
Synthesemethoden
FSN-01 can be synthesized using various methods, but the most common method is the one-pot synthesis. This method involves the reaction of 4-(trifluoromethyl)nicotinonitrile, 2-mercaptoethanol, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of FSN-01 using this method is around 60%.
Wissenschaftliche Forschungsanwendungen
FSN-01 has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications of FSN-01 is in the field of cancer research. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 works by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Molekularformel |
C29H19F3N2O2S |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H19F3N2O2S/c1-36-21-9-6-17(7-10-21)26-14-25(29(30,31)32)24(15-33)28(34-26)37-16-27(35)19-8-11-23-20(13-19)12-18-4-2-3-5-22(18)23/h2-11,13-14H,12,16H2,1H3 |
InChI-Schlüssel |
SCDAPQJOUAPADY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



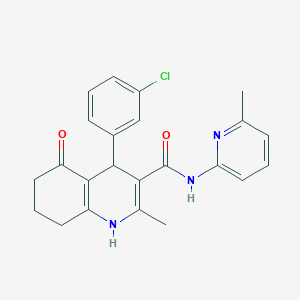
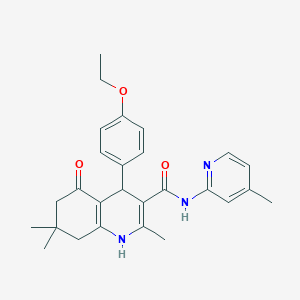
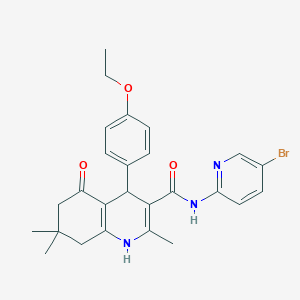
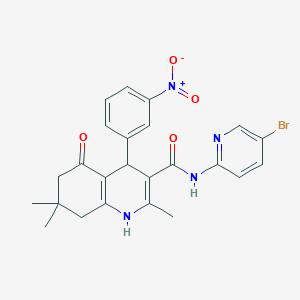
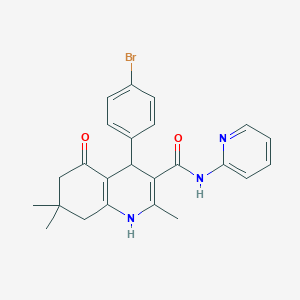
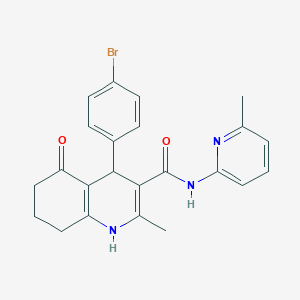
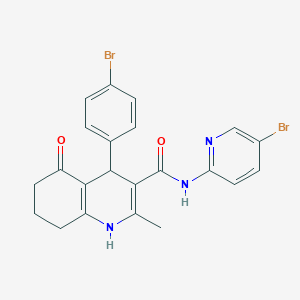
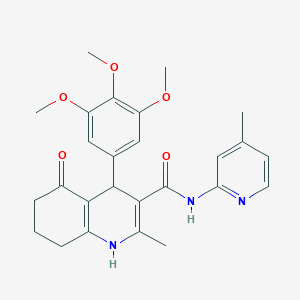
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)
